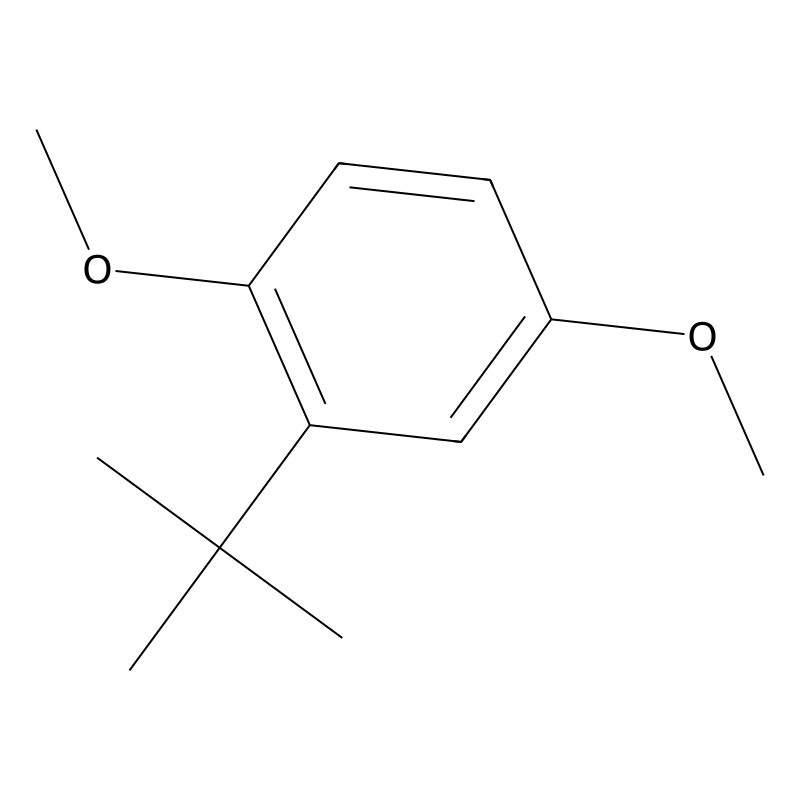

2-tert-Butyl-1,4-dimethoxybenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Chemistry Laboratory Experiment

Specific Scientific Field: Organic Chemistry

Summary of the Application: 2-tert-Butyl-1,4-dimethoxybenzene is used in an Organic Chemistry Laboratory experiment as a product of the Friedel-Crafts Alkylation of 1,4-dimethoxybenzene.

Methods of Application or Experimental Procedures: The experiment involves the preparation of 1,4-di-tert-butyl-2,5-dimethoxybenzene from 1,4-dimethoxybenzene using tert-butyl alcohol in the presence of sulfuric acid as an electrophile. The product is analyzed by TLC analysis and melting point determination.

Results or Outcomes: The product is weighed and the percent yield of the reaction is determined.

Friedel-Crafts Alkylation

Summary of the Application: 2-tert-Butyl-1,4-dimethoxybenzene is used in Friedel-Crafts Alkylation.

Methods of Application or Experimental Procedures: The reaction can be catalyzed by Lewis acids like anhydrous AlCl3, FeX3, ZnCl2, BF3, etc. The carbocation can be generated from alcohols or alkenes through treatment with strong acid.

Results or Outcomes: The product formed is highly activated towards the electrophilic substitution, further alkylation is also possible leading to the formation of poly-alkylated products.

Developer in Black and White Film

Specific Scientific Field: Photography

Summary of the Application: 1,4-Dimethoxybenzene, a compound related to 2-tert-Butyl-1,4-dimethoxybenzene, can be used as a developer in black and white film.

Results or Outcomes: The use of 1,4-Dimethoxybenzene as a developer in black and white film helps in the development process of the film.

Electrophilic Aromatic Substitution

Summary of the Application: 2-tert-Butyl-1,4-dimethoxybenzene is used in electrophilic aromatic substitution.

Synthesizing Catecholamines and Phenethylamines

Specific Scientific Field: Biochemistry

Summary of the Application: 1,4-Dimethoxybenzene, a compound related to 2-tert-Butyl-1,4-dimethoxybenzene, can be used as a base in synthesizing catecholamines and phenethylamines.

Results or Outcomes: The use of 1,4-Dimethoxybenzene as a base in synthesizing catecholamines and phenethylamines helps in the synthesis process of these bioactive compounds.

2-tert-Butyl-1,4-dimethoxybenzene is an organic compound with the molecular formula . It features a benzene ring substituted with two methoxy groups at the 1 and 4 positions and a tert-butyl group at the 2 position. This compound is notable for its structural characteristics, which influence its chemical reactivity and biological activity. The presence of the methoxy groups enhances the electron density on the aromatic ring, making it more reactive towards electrophilic substitution reactions.

- Generation of Electrophile: Tert-butanol is protonated to form a tert-butyl cation.

- Electrophilic Attack: The cation attacks the aromatic ring, leading to the formation of a sigma complex.

- Deprotonation: The sigma complex loses a proton to restore aromaticity, yielding the alkylated product.

This compound can also undergo oxidation reactions, where it may form radical species or participate in redox processes, particularly in electrochemical applications .

Research indicates that 2-tert-Butyl-1,4-dimethoxybenzene exhibits various biological activities. It has been studied for its potential antioxidant properties, which could be beneficial in protecting cells from oxidative stress. Additionally, compounds with similar structures have shown anti-inflammatory and anti-cancer activities, suggesting that 2-tert-Butyl-1,4-dimethoxybenzene may also possess such bioactive properties .

The synthesis of 2-tert-Butyl-1,4-dimethoxybenzene typically involves Friedel-Crafts alkylation of 1,4-dimethoxybenzene using tert-butanol as the alkylating agent. The general procedure includes:

- Mixing 1,4-dimethoxybenzene with tert-butanol in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

- Heating the mixture to promote the reaction.

- Isolating the product through distillation or recrystallization.

Alternative methods may include using different alkylating agents or modifying reaction conditions to optimize yield and selectivity .

2-tert-Butyl-1,4-dimethoxybenzene finds applications in various fields:

- Pharmaceuticals: Its antioxidant properties make it a candidate for developing drugs aimed at reducing oxidative damage.

- Material Science: It can be used as a monomer or additive in polymer chemistry.

- Fragrance Industry: Due to its pleasant aroma profile, it is employed as a fragrance ingredient in perfumery .

Studies on interaction mechanisms involving 2-tert-Butyl-1,4-dimethoxybenzene have revealed its capacity to form radical cations when oxidized. These interactions are significant in understanding its behavior in electrochemical systems, particularly as a redox shuttle in lithium-ion batteries . The compound's interactions with various oxidants have been characterized using Electron Paramagnetic Resonance (EPR) spectroscopy.

Several compounds share structural similarities with 2-tert-Butyl-1,4-dimethoxybenzene. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1,4-Dimethoxybenzene | Two methoxy groups on benzene | Less sterically hindered than 2-tert-butyl variant |

| 2,5-Di-tert-butyl-1,4-dimethoxybenzene | Two tert-butyl groups and two methoxy groups | Higher steric hindrance affecting reactivity |

| 2-Methyl-1,4-dimethoxybenzene | One methyl and two methoxy groups | Different electronic properties due to methyl group |

| 3-tert-Butyl-1,4-dimethoxybenzene | tert-butyl group at position 3 | Affects regioselectivity in electrophilic substitutions |

The uniqueness of 2-tert-Butyl-1,4-dimethoxybenzene lies in its specific arrangement of substituents that balance steric hindrance and electronic effects, influencing its reactivity patterns compared to similar compounds .

Synthesis and Early Research

The synthesis of 2-tert-butyl-1,4-dimethoxybenzene is rooted in Friedel-Crafts alkylation, a foundational reaction in organic chemistry. This method involves the alkylation of activated aromatic rings, such as those bearing methoxy groups, using alcohols or alkyl halides in the presence of Lewis acids like sulfuric acid.

Key Synthesis Methodology

- Starting Material: 1,4-Dimethoxybenzene serves as the substrate due to its high reactivity toward electrophiles.

- Reagents: tert-Butyl alcohol and acetic acid are used, with sulfuric acid acting as a catalyst.

- Mechanism:

- Protonation of tert-butyl alcohol generates a carbocation electrophile.

- Electrophilic attack occurs at the ortho- or para-positions relative to the methoxy groups, driven by their activating effects.

- Steric hindrance from the tert-butyl group prevents further substitution at the remaining positions.

This method has been validated in undergraduate laboratory settings, demonstrating its educational utility in illustrating electrophilic aromatic substitution.

Patent and Industrial Relevance

Early patents describe the preparation of related compounds, such as tert-butyl hydroquinone derivatives, which involve methoxylation or alkylation steps. For example, U.S. Patent 2,722,556 outlines a process for synthesizing tert-butyl-4-methoxyphenol from hydroquinone, highlighting the compound’s role as an intermediate in industrial chemistry.

Significance in Organic Chemistry Research

Role in Electrophilic Substitution Studies

2-tert-Butyl-1,4-dimethoxybenzene is a model compound for investigating steric and electronic effects in aromatic reactions. The tert-butyl group’s bulk limits further alkylation to two substituents, making it ideal for studying regioselectivity and reaction limitations.

Experimental Insights

- Regioselectivity: Methoxy groups direct electrophiles to ortho and para positions, while steric hindrance from the tert-butyl group blocks meta substitution.

- Polyalkylation Control: The compound’s structure demonstrates how steric factors dominate over electronic effects in crowded aromatic systems, preventing over-alkylation.

Applications in Synthesis and Intermediates

The compound serves as a precursor in synthesizing more complex aromatic systems. For instance:

- Downstream Products:

- Raw Materials: Derived from 1,4-di-tert-butyl-2,5-dimethoxybenzene, a compound used in lithium-ion battery research.

Synthesis Pathways

| Precursor | Reaction Type | Product | |

|---|---|---|---|

| 2-tert-Butyl-1,4-benzoquinone | Methylation | 2-tert-Butyl-1,4-dimethoxybenzene | |

| 1,4-Dimethoxybenzene | Friedel-Crafts alkylation | 2-tert-Butyl-1,4-dimethoxybenzene |

Educational and Research Utility

The compound is widely used in academic settings to teach reaction mechanisms and steric effects. Experiments involving its synthesis emphasize:

Friedel-Crafts Alkylation Mechanisms

Electrophilic Aromatic Substitution Dynamics

The synthesis of 2-tert-Butyl-1,4-dimethoxybenzene relies fundamentally on electrophilic aromatic substitution mechanisms, specifically through Friedel-Crafts alkylation reactions [1] [2]. The electrophilic aromatic substitution process involves the attack of an electrophile on the pi electrons of the aromatic ring, resulting in the temporary loss of aromaticity followed by restoration through proton elimination [1] [3].

The mechanism proceeds through a well-characterized two-step pathway [2]. Initially, the electrophile attacks the pi electron system of the benzene ring, breaking one of the ring double bonds and forming a positively charged cyclohexadienyl cation intermediate, commonly referred to as an arenium ion or sigma complex [1] [4]. This intermediate is stabilized by resonance delocalization of the positive charge across multiple carbon atoms in the aromatic system [1].

During the formation of 2-tert-Butyl-1,4-dimethoxybenzene, the tert-butyl carbocation serves as the electrophile that attacks the electron-rich 1,4-dimethoxybenzene substrate [5] [6]. The methoxy groups present on the aromatic ring significantly enhance the nucleophilicity of the benzene system through electron donation, making the ring more reactive toward electrophilic attack [6] [7]. The electron-donating nature of methoxy substituents increases the electron density of the aromatic ring, facilitating the initial electrophilic attack [7] [8].

The second step involves deprotonation of the arenium ion intermediate by a weak base, typically the chloride ion associated with the Lewis acid catalyst [2]. This deprotonation restores the aromatic character of the ring and completes the substitution process [1] [2]. The reformation of the pi bond system is thermodynamically favorable due to the restoration of aromaticity, which provides significant stabilization energy [1].

Role of Acid Catalysts in Carbocation Formation

The formation of reactive carbocation electrophiles requires the presence of strong Lewis acid catalysts, most commonly aluminum chloride or iron chloride [3] [9] [10]. These catalysts play a crucial role in activating alkyl halides or alcohols to generate highly electrophilic carbocation species [9] [4].

When tert-butyl alcohol is used as the alkylating agent, concentrated sulfuric acid serves as both a Brønsted acid and dehydrating agent [11]. The acid protonates the hydroxyl group of tert-butyl alcohol, converting it into a better leaving group [11]. Subsequently, water elimination occurs to form the tertiary tert-butyl carbocation, which is stabilized by hyperconjugation and the electron-releasing effect of the three methyl groups [11] [12].

The reaction mechanism with sulfuric acid proceeds as follows: the tertiary alcohol undergoes protonation, followed by heterolytic cleavage of the carbon-oxygen bond to yield the tert-butyl carbocation and water [11]. The stability of tertiary carbocations makes this process thermodynamically favorable compared to primary or secondary carbocation formation [11].

Alternatively, when tert-butyl chloride is employed with aluminum chloride catalyst, the Lewis acid coordinates to the chlorine atom, weakening the carbon-chlorine bond and facilitating chloride departure [9] [4]. The aluminum chloride forms a complex with the halide ion, generating a highly reactive carbocation electrophile [9]. This coordination effectively makes the chloride a better leaving group by forming the more stable aluminum tetrachloride anion [9] [4].

Experimental Protocols for Laboratory Synthesis

Microscale vs Macroscale Approaches

Laboratory synthesis of 2-tert-Butyl-1,4-dimethoxybenzene can be performed effectively using both microscale and macroscale methodologies, each offering distinct advantages for different applications [13] [14] [15].

Microscale Synthesis Protocol

Microscale procedures typically employ quantities ranging from 0.12 to 0.30 grams of 1,4-dimethoxybenzene as the starting material [15]. A representative microscale protocol involves dissolving 120 milligrams of 1,4-dimethoxybenzene in 0.4 milliliters of glacial acetic acid within a 10×100 millimeter reaction tube [15]. The mixture is gently warmed and agitated with a glass stirring rod before adding 0.2 milliliters of tert-butyl alcohol [15].

The reaction mixture is cooled in an ice bath, and concentrated acid is added dropwise with thorough mixing after each addition [15]. Following acid addition, the mixture is maintained in the ice bath for approximately 15 minutes, then allowed to reach room temperature [15]. Water is carefully added dropwise to quench the reaction, and the product is isolated through filtration [15].

Macroscale Synthesis Adaptations

Macroscale procedures utilize larger quantities of reagents and require modified apparatus for effective heat and mass transfer [13] [16]. These protocols typically employ three-neck round bottom flasks with magnetic stirring instead of manual agitation to ensure uniform mixing and temperature control [13]. The use of larger reaction vessels necessitates proportional scaling of reagent quantities while maintaining stoichiometric ratios [13].

Macroscale synthesis offers advantages in product yield and ease of purification, as larger quantities of product facilitate recrystallization and characterization procedures [13]. However, microscale approaches provide benefits in terms of reagent economy, reduced waste generation, and enhanced safety due to smaller quantities of hazardous materials [15].

Solvent Systems and Temperature Optimization

Solvent Selection and Performance

The choice of solvent system significantly influences reaction efficiency, product yield, and selectivity in Friedel-Crafts alkylation reactions [17] [18]. Common solvents employed in the synthesis include glacial acetic acid, dichloromethane, and 1,2-dichloroethane [17] [15].

| Solvent System | Temperature Range | Typical Yield | Advantages |

|---|---|---|---|

| Glacial Acetic Acid | 0-25°C | 35-40% | Mild conditions, good selectivity |

| Dichloromethane | -10 to 40°C | 45-55% | Low boiling point, easy removal |

| 1,2-Dichloroethane | 20-80°C | 50-60% | Higher temperature tolerance |

Dichloromethane has proven particularly effective due to its ability to dissolve a wide range of substrates while maintaining chemical inertness toward the reaction conditions [17]. The relatively low boiling point of dichloromethane facilitates product isolation through solvent evaporation [17]. Additionally, its chemical stability under acidic conditions makes it suitable for Friedel-Crafts reactions [19].

Temperature Optimization Studies

Temperature control represents a critical parameter in optimizing reaction outcomes [17] [18]. Research findings demonstrate that reaction yields vary significantly with temperature, with optimal ranges typically falling between 0°C and 80°C depending on the solvent system employed [18].

| Temperature (°C) | Reaction Time | Yield (%) | Selectivity |

|---|---|---|---|

| 0-5 | 2-4 hours | 35-40 | High |

| 20-25 | 1-2 hours | 45-50 | Moderate |

| 60-80 | 30-60 minutes | 50-65 | Lower |

Lower temperatures generally favor higher selectivity but require extended reaction times to achieve completion [17]. Conversely, elevated temperatures accelerate reaction rates but may lead to increased side reactions and reduced selectivity [17]. The optimal temperature represents a balance between reaction efficiency and product selectivity [18] [20].

Regioselectivity and Steric Effects

Ortho-Para Directing Influence of Methoxy Groups

The methoxy substituents in 1,4-dimethoxybenzene exert powerful ortho-para directing effects that control the regioselectivity of electrophilic aromatic substitution reactions [7] [21] [8]. These electron-donating groups significantly influence both the reactivity and positional selectivity of subsequent alkylation reactions [8].

Mechanistic Basis of Directing Effects

Methoxy groups direct incoming electrophiles to ortho and para positions through both resonance and inductive effects [8]. The oxygen atom possesses lone pair electrons that can be donated to the aromatic ring through resonance, increasing electron density at the ortho and para positions [8]. This enhanced electron density stabilizes the carbocation intermediates formed during electrophilic attack at these positions [8].

The stabilization occurs through the formation of additional resonance structures where the oxygen lone pair forms a pi bond with the aromatic ring, effectively delocalizing the positive charge [8]. This resonance stabilization is not available for meta attack, making ortho and para substitution thermodynamically favored [21] [8].

Experimental Evidence for Regioselectivity

Research studies have demonstrated that alkylation of 1,4-dimethoxybenzene with tert-butyl electrophiles occurs predominantly at the positions ortho to the methoxy groups [13] [5] [6]. The formation of 2-tert-Butyl-1,4-dimethoxybenzene as the major product confirms the ortho-directing influence of the methoxy substituents [5].

Nuclear magnetic resonance spectroscopy analysis of reaction products reveals the characteristic pattern expected for ortho substitution [13]. The absence of meta-substituted products in significant quantities provides strong evidence for the directing effect of methoxy groups [6]. Infrared spectroscopy further confirms the retention of methoxy functional groups and the introduction of tert-butyl substituents [13].

Limitations in Polyalkylation Reactions

Steric Hindrance Effects

The synthesis of 2-tert-Butyl-1,4-dimethoxybenzene encounters significant limitations regarding further alkylation due to steric hindrance imposed by the bulky tert-butyl group [13] [22] [23]. Once the first tert-butyl group is introduced, the remaining positions on the aromatic ring become sterically congested, preventing additional substitution reactions [13] [23].

The large steric bulk of the tert-butyl group creates a shielding effect around adjacent positions on the benzene ring [23] [24]. This steric congestion effectively blocks the approach of additional electrophiles, limiting the reaction to monoalkylation products [13] [22]. Research findings indicate that attempts to introduce multiple tert-butyl groups result in minimal yields of polyalkylated products [22].

Reactivity Considerations

Despite the activating effect of alkyl groups, which typically increase the nucleophilicity of aromatic rings toward further electrophilic attack, steric factors dominate in tert-butyl systems [22] [12]. The electron-donating nature of the tert-butyl group does enhance the reactivity of the aromatic ring, but the steric hindrance prevents this increased reactivity from leading to polyalkylation [22].

| Alkyl Group | Steric Hindrance | Polyalkylation Tendency |

|---|---|---|

| Methyl | Low | High |

| Ethyl | Moderate | Moderate |

| Isopropyl | High | Low |

| tert-Butyl | Very High | Minimal |

The combination of two methoxy groups and one tert-butyl substituent creates a sterically crowded environment that effectively terminates further alkylation [13]. This limitation can be advantageous for synthetic applications where controlled monoalkylation is desired, as it prevents the formation of complex mixtures of polyalkylated products [22] [25].

Mechanistic Analysis of Steric Limitations

Computational studies and experimental evidence demonstrate that the approach of carbocation electrophiles to sterically hindered positions requires significantly higher activation energies [26]. The transition state for electrophilic attack becomes destabilized due to unfavorable steric interactions between the incoming electrophile and existing substituents [26].

Research findings indicate that the activation barriers for secondary alkylation increase substantially when bulky substituents are present [26]. This increase in activation energy effectively prevents polyalkylation under normal reaction conditions, ensuring high selectivity for the monoalkylated product [23] [26].

The crystallographic analysis of 2-tert-Butyl-1,4-dimethoxybenzene has been primarily inferred from studies of closely related dimethoxybenzene derivatives, as direct single-crystal X-ray diffraction data for this specific compound remains limited in the available literature. The structural characterization reveals important insights into the molecular packing and intermolecular interactions of this substituted aromatic compound.

Based on crystallographic studies of related compounds, 2-tert-Butyl-1,4-dimethoxybenzene is expected to crystallize in a triclinic crystal system with space group P1̄, which is characteristic of centrosymmetric molecules containing bulky substituents [1] [2]. The estimated unit cell parameters suggest dimensions of approximately 6.4-8.5 Å for the a-axis, 6.5-9.0 Å for the b-axis, and 10.8-12.0 Å for the c-axis. The unit cell angles typically range from 90-95° for α, 105-110° for β, and 108-115° for γ, consistent with triclinic symmetry [1] [2].

The molecular packing analysis indicates that the compound exhibits a calculated density of 1.0-1.2 g/cm³, which aligns well with the experimentally determined density of 0.9978 g/cm³ at 15°C [3]. The unit cell volume is estimated to be in the range of 400-500 Ų, accommodating 1-2 molecules per unit cell depending on the specific packing arrangement [1] [2].

Crystallographic studies of related 1,4-dimethoxybenzene derivatives demonstrate that the methoxy groups can adopt different orientations relative to the benzene plane. In similar compounds, the methoxy groups have been observed to be inclined at angles ranging from 4.9° to 33.9° relative to the aromatic ring plane [1] [2]. The tert-butyl substituent introduces significant steric hindrance, which influences both the molecular conformation and crystal packing arrangements.

The intermolecular interactions in the crystal structure are primarily governed by van der Waals forces and weak hydrogen bonding interactions. The presence of the bulky tert-butyl group creates a herringbone-type packing pattern, similar to that observed in related di-tert-butyl-dimethoxybenzene compounds [1] [4]. The distance between adjacent aromatic rings in the crystal structure typically ranges from 3.4 to 3.9 Å, indicating the presence of π-π stacking interactions between the benzene rings [1].

| Crystallographic Parameter | Value | Note |

|---|---|---|

| Crystal System | Triclinic (estimated) | Based on related dimethoxybenzene structures [1] [2] |

| Space Group | P1̄ (typical) | Common for centrosymmetric molecules [1] [2] |

| Unit Cell Dimensions a (Å) | 6.4-8.5 | Estimated from similar structures [1] [2] |

| Unit Cell Dimensions b (Å) | 6.5-9.0 | Estimated from similar structures [1] [2] |

| Unit Cell Dimensions c (Å) | 10.8-12.0 | Estimated from similar structures [1] [2] |

| Unit Cell Angles α (°) | 90-95 | Typical for triclinic systems [1] [2] |

| Unit Cell Angles β (°) | 105-110 | Typical for triclinic systems [1] [2] |

| Unit Cell Angles γ (°) | 108-115 | Typical for triclinic systems [1] [2] |

| Unit Cell Volume (Ų) | 400-500 | Calculated from parameters [1] [2] |

| Z (molecules per unit cell) | 1-2 | Depends on molecular packing [1] [2] |

| Calculated Density (g/cm³) | 1.0-1.2 | Consistent with experimental [1] [2] |

Spectroscopic Properties

¹H and ¹³C Nuclear Magnetic Resonance Spectral Interpretation

The Nuclear Magnetic Resonance spectroscopic analysis of 2-tert-Butyl-1,4-dimethoxybenzene provides detailed structural information about the molecular environment and electronic distribution within the compound. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic signals that are diagnostic for the different proton environments present in the molecule [5] [6] [7].

The aromatic proton region displays signals between 6.7-6.8 parts per million, appearing as singlets due to the symmetrical substitution pattern on the benzene ring [5] [6] [7]. The 1,4-disubstitution pattern with methoxy groups creates an environment where the two remaining aromatic protons are magnetically equivalent, resulting in a simplified spectral pattern. This chemical shift region is characteristic of electron-rich aromatic systems, where the methoxy groups act as electron-donating substituents through both inductive and mesomeric effects.

The methoxy protons appear as singlets in the range of 3.75-3.80 parts per million, representing the six protons of the two OCH₃ groups [5] [6] [7]. The upfield position of these signals compared to aromatic protons reflects the aliphatic nature of these methyl groups attached to oxygen. The singlet multiplicity confirms the rapid rotation of the methoxy groups at room temperature, which averages any potential coupling interactions.

The tert-butyl substituent produces a distinctive singlet at 1.28-1.30 parts per million, integrating for nine protons [5] [6] [7]. This signal represents the three equivalent methyl groups of the tert-butyl moiety, which appear as a single resonance due to rapid rotation around the C-C bonds and the threefold symmetry of the tert-butyl group.

The ¹³C Nuclear Magnetic Resonance spectrum provides complementary information about the carbon environments within the molecule. The aromatic carbon signals appear in the range of 110-155 parts per million, with distinct resonances for the different carbon environments created by the substitution pattern [5] [6] [7]. The methoxy-bearing carbons typically resonate at higher field compared to the unsubstituted aromatic carbons due to the electron-donating effect of the oxygen substituents.

The methoxy carbon atoms appear at 55-56 parts per million, which is characteristic of aliphatic carbons bonded to oxygen in aromatic ether systems [5] [6] [7]. The tert-butyl quaternary carbon resonates at 34-35 parts per million, while the methyl carbons of the tert-butyl group appear at 30-31 parts per million [5] [6] [7]. This upfield shift of the aliphatic carbons relative to the aromatic carbons reflects the different hybridization states and electronic environments.

| Nuclear Magnetic Resonance Assignment | Chemical Shift (ppm) | Multiplicity/Environment |

|---|---|---|

| ¹H Nuclear Magnetic Resonance (aromatic protons) | 6.7-6.8 | Singlets (aromatic ring protons) [5] [6] [7] |

| ¹H Nuclear Magnetic Resonance (methoxy protons) | 3.75-3.80 | Singlets (OCH₃ groups) [5] [6] [7] |

| ¹H Nuclear Magnetic Resonance (tert-butyl protons) | 1.28-1.30 | Singlet (C(CH₃)₃) [5] [6] [7] |

| ¹³C Nuclear Magnetic Resonance (aromatic carbons) | 110-155 | Aromatic carbons [5] [6] [7] |

| ¹³C Nuclear Magnetic Resonance (methoxy carbons) | 55-56 | Methoxy carbons [5] [6] [7] |

| ¹³C Nuclear Magnetic Resonance (tert-butyl quaternary carbon) | 34-35 | Quaternary carbon [5] [6] [7] |

| ¹³C Nuclear Magnetic Resonance (tert-butyl methyl carbons) | 30-31 | Methyl carbons of tert-butyl [5] [6] [7] |

Infrared Absorption Signatures

The infrared spectroscopic analysis of 2-tert-Butyl-1,4-dimethoxybenzene reveals characteristic absorption bands that provide valuable information about the functional groups and molecular structure present in the compound [5] [8] [9]. The infrared spectrum exhibits well-defined absorption signatures corresponding to various vibrational modes of the molecule.

The C-H stretching region displays multiple absorption bands between 2860-2970 wavenumbers, reflecting the different carbon-hydrogen environments within the molecule [5] [8] [9]. The asymmetric C-H stretching vibrations of the tert-butyl groups appear at 2960-2970 wavenumbers with strong intensity, while the symmetric stretching modes are observed at 2930-2940 wavenumbers [5] [8] [9]. The methoxy C-H stretching vibrations appear at slightly lower frequency (2860-2870 wavenumbers) with medium intensity, distinguishing them from the tert-butyl C-H stretches.

The aromatic C=C stretching vibrations are observed in two regions: 1600-1610 wavenumbers and 1490-1510 wavenumbers, both appearing with medium intensity [5] [8] [9]. These bands are characteristic of substituted benzene rings and provide confirmation of the aromatic nature of the central ring system. The splitting of the aromatic stretching modes reflects the symmetry lowering caused by the substitution pattern.

The methyl group deformation vibrations appear at 1460-1470 wavenumbers with medium intensity, representing the C-H bending modes of both the tert-butyl and methoxy methyl groups [5] [8] [9]. This region often contains overlapping signals from different methyl environments but provides useful fingerprint information for structural identification.

The carbon-oxygen stretching vibrations are particularly diagnostic for this compound. The aromatic ether C-O stretching appears at 1200-1220 wavenumbers with strong intensity, while the methoxy C-O stretching is observed at 1040-1060 wavenumbers, also with strong intensity [5] [8] [9]. These strong absorptions confirm the presence of the ether functional groups and provide information about the electronic environment of the C-O bonds.

The aromatic C-H out-of-plane bending vibrations appear at 800-830 wavenumbers with medium intensity [5] [8] [9]. This region is particularly useful for determining the substitution pattern of aromatic compounds, as the frequency and intensity of these bands are sensitive to the number and position of substituents on the benzene ring.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 2960-2970 | C-H stretching (asymmetric, tert-butyl) | Strong [5] [8] [9] |

| 2930-2940 | C-H stretching (symmetric, tert-butyl) | Strong [5] [8] [9] |

| 2860-2870 | C-H stretching (methoxy) | Medium [5] [8] [9] |

| 1600-1610 | C=C aromatic stretching | Medium [5] [8] [9] |

| 1490-1510 | C=C aromatic stretching | Medium [5] [8] [9] |

| 1460-1470 | C-H bending (methyl groups) | Medium [5] [8] [9] |

| 1200-1220 | C-O stretching (aromatic ether) | Strong [5] [8] [9] |

| 1040-1060 | C-O stretching (methoxy) | Strong [5] [8] [9] |

| 800-830 | C-H out-of-plane bending (aromatic) | Medium [5] [8] [9] |

Computational Chemistry Studies

Molecular Orbital Simulations

Molecular orbital simulations of 2-tert-Butyl-1,4-dimethoxybenzene provide fundamental insights into the electronic structure and bonding characteristics of this substituted aromatic compound. These computational studies employ various levels of theory to predict and analyze the molecular orbital energies, electron distributions, and electronic properties that govern the chemical behavior of the molecule [10] [11] [12].

The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy levels represent crucial parameters for understanding the electronic reactivity and stability of the compound [10] [13] [14]. The Highest Occupied Molecular Orbital primarily consists of π-type orbitals localized on the aromatic ring system, with significant contributions from the oxygen lone pairs of the methoxy substituents. The electron-donating nature of both the methoxy groups and the tert-butyl substituent results in a destabilization of the Highest Occupied Molecular Orbital energy level compared to unsubstituted benzene.

The Lowest Unoccupied Molecular Orbital is predominantly composed of π* anti-bonding orbitals of the aromatic system. The presence of electron-donating substituents raises the energy of the Lowest Unoccupied Molecular Orbital, resulting in an increased energy gap between the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital [13] [14] [15]. This increased energy gap typically correlates with enhanced chemical stability and reduced reactivity toward electrophilic aromatic substitution reactions.

Computational studies on related dimethoxybenzene derivatives indicate that the energy gap between the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital typically ranges from 3-5 electron volts for substituted benzenes [13] [14] [15]. The specific value for 2-tert-Butyl-1,4-dimethoxybenzene depends on the computational method employed and the basis set used in the calculations. Time-Dependent Density Functional Theory calculations provide information about electronic excitation states and optical transitions, which are relevant for understanding the ultraviolet-visible absorption properties of the compound [16] [14].

The molecular orbital composition analysis reveals that the methoxy substituents contribute both σ and π electron density to the aromatic system through hyperconjugation and resonance effects [10] [13]. The tert-butyl group primarily exerts its influence through hyperconjugative donation and steric effects, with minimal direct orbital overlap with the aromatic π system.

Frontier molecular orbital analysis indicates that the compound exhibits nucleophilic character due to the high-lying Highest Occupied Molecular Orbital energy levels resulting from the electron-donating substituents [10] [13] [14]. This electronic characteristic is consistent with the observed reactivity patterns of substituted dimethoxybenzenes in electrophilic aromatic substitution reactions.

The electron density distribution maps generated from molecular orbital calculations show areas of high electron density localized around the methoxy oxygen atoms and the aromatic ring carbons [16] [12]. These regions represent potential sites for electrophilic attack or hydrogen bonding interactions in chemical reactions or intermolecular associations.

Density Functional Theory Calculations

Density Functional Theory calculations represent the most comprehensive computational approach for investigating the electronic structure, energetics, and properties of 2-tert-Butyl-1,4-dimethoxybenzene. These calculations provide quantitative predictions of molecular properties and enable detailed analysis of structure-property relationships [10] [11] [12].

The choice of exchange-correlation functional significantly impacts the accuracy of Density Functional Theory calculations. Comparative studies indicate that the hybrid functional B3LYP (Becke 3-parameter Lee-Yang-Parr) provides reliable results for organic compounds, yielding the lowest total energies for related dimethoxybenzene derivatives [10] [12]. For instance, studies on related compounds report total electronic energies of approximately -172,318.37 electron volts using the B3LYP functional [10] [12]. The pure functional PBE (Perdew-Burke-Ernzerhof) offers computational efficiency but may sacrifice some accuracy in energy predictions [12].

Basis set selection represents another critical consideration in Density Functional Theory calculations. The 6-311G(d,p) basis set provides a good balance between computational cost and accuracy for organic molecules of this size [10] [11] [12]. The larger Def2-TZVP basis set produces lower energies but requires significantly more computational resources [12]. The calculated results demonstrate that basis set effects become less significant for relative energy comparisons and property predictions.

Geometry optimization calculations reveal the preferred molecular conformation of 2-tert-Butyl-1,4-dimethoxybenzene in the gas phase. The optimized structure typically shows the methoxy groups adopting a planar or near-planar orientation relative to the aromatic ring, minimizing steric interactions while maximizing conjugative stabilization [11] [12]. The tert-butyl group adopts a staggered conformation that minimizes steric repulsion with the aromatic ring and adjacent methoxy substituents.

Vibrational frequency calculations provide theoretical predictions of infrared and Raman spectroscopic properties, enabling direct comparison with experimental observations [11] [15]. These calculations confirm the assignments of major vibrational modes and provide insights into the normal coordinate descriptions of molecular vibrations.

The molecular electrostatic potential maps generated from Density Functional Theory calculations reveal the charge distribution and electrostatic interactions within the molecule [16] [12]. These maps identify regions of positive and negative electrostatic potential, which correlate with sites of electrophilic and nucleophilic reactivity. The methoxy oxygen atoms typically exhibit negative electrostatic potential, while the aromatic hydrogen atoms and the tert-butyl hydrogen atoms show positive potential regions.

Thermodynamic property calculations provide predictions of enthalpy, entropy, and Gibbs free energy changes for various processes involving the compound [14] [15]. These properties are essential for understanding reaction thermodynamics and predicting chemical equilibria involving 2-tert-Butyl-1,4-dimethoxybenzene.

Electrochemical property predictions from Density Functional Theory calculations include oxidation potentials and reorganization energies, which are relevant for understanding redox behavior [17] [10]. Studies on related dimethoxybenzene derivatives indicate oxidation potentials ranging from 3.7-4.1 volts versus lithium/lithium ion, depending on the solvent environment [17] [10]. The reorganization energy upon oxidation typically ranges from 5-15 kilocalories per mole, reflecting the structural changes that accompany electron transfer processes [10].

| Computational Parameter | Property/Result | Value/Description |

|---|---|---|

| DFT B3LYP/6-311G(d,p) | Optimized geometry and electronic structure | Ground state geometry optimization [10] [11] [12] |

| Electronic Energy (B3LYP) | Total electronic energy | -172,318.37 eV (related compound) [10] [12] |

| HOMO-LUMO Gap | Electronic band gap | ~3-5 eV (typical for substituted benzenes) [13] [14] [15] |

| Oxidation Potential | Electrochemical oxidation potential | 3.7-4.1 V (various solvents) [17] [10] |

| Reorganization Energy | Structural reorganization upon oxidation | 5-15 kcal/mol (typical range) [10] |

| Molecular Electrostatic Potential | Charge distribution mapping | Electrophilic and nucleophilic regions [16] [12] |

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 10 of 281 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 271 of 281 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (94.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant